
N,N-dicyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide
Overview
Description
N,N-dicyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide (IUPAC name: this compound) is a synthetic organic compound classified as a selective sphingosine-1-phosphate receptor 3 (S1P3R) positive allosteric modulator, with the synonym CYM-5541 or ML249 . Its structure features a 1,2-oxazole core substituted at the 5-position with a cyclopropyl group and at the 3-position with a carboxamide functional group bearing two cyclohexyl moieties. The bulky dicyclohexylamine substituent contributes to high lipophilicity, which may influence membrane permeability and pharmacokinetic properties.
Preparation Methods
Retrosynthetic Analysis and Key Strategic Considerations
The molecular architecture of N,N-dicyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide comprises three critical domains:
- Oxazole ring (1,2-oxazole) substituted with a cyclopropyl group at position 5.
- Carboxamide group at position 3, functionalized with two cyclohexyl substituents.
Retrosynthetically, the compound can be dissected into two primary precursors:
- 5-Cyclopropyl-1,2-oxazole-3-carboxylic acid (oxazole core with carboxylic acid functionality).
- Dicyclohexylamine (secondary amine for amide bond formation).
The synthesis typically proceeds via:
- Oxazole ring formation through cyclocondensation or cycloaddition reactions.
- Amide coupling using activating agents to link the carboxylic acid to dicyclohexylamine.
Oxazole Core Synthesis: Cyclocondensation and [3 + 2] Cycloaddition Approaches
Cyclocondensation of Carboxylic Acids and Isocyanides
A high-yielding method for constructing 4,5-disubstituted oxazoles involves a [3 + 2] cycloaddition between activated carboxylic acids and alkyl isocyanoacetates. For this compound, this approach begins with cyclopropanecarboxylic acid as the starting material:
- Activation : Cyclopropanecarboxylic acid is treated with 4-dimethylaminopyridine (DMAP) and trifluorosulfonyl anhydride (Tf2O) in dichloromethane (DCM) to form a mixed anhydride intermediate.
- Nucleophilic Attack : Addition of methyl isocyanoacetate induces a cycloaddition reaction, yielding 5-cyclopropyl-1,2-oxazole-3-carboxylate .
- Hydrolysis : The ester is hydrolyzed to 5-cyclopropyl-1,2-oxazole-3-carboxylic acid using aqueous NaOH or LiOH.
Key Reaction Parameters :
- Temperature: 40°C for 30 minutes.
- Solvent: Dichloromethane.
- Yield: 82–93% for analogous oxazole derivatives.
Alternative Oxazole Formation via Cyclodehydration
Cyclodehydration of β-keto amides or α-acyloxyamides represents another route, though this method is less commonly reported for cyclopropyl-substituted oxazoles.
Amide Bond Formation: Coupling Strategies
Dicyclohexylcarbodiimide (DCC)-Mediated Coupling
The carboxyl group of 5-cyclopropyl-1,2-oxazole-3-carboxylic acid is coupled with dicyclohexylamine using N,N'-dicyclohexylcarbodiimide (DCC) as an activating agent:
Mechanism :
- Activation : DCC reacts with the carboxylic acid to form an O-acylisourea intermediate.
- Nucleophilic Substitution : Dicyclohexylamine attacks the electrophilic carbonyl carbon, displacing the DCC-derived leaving group.
- Byproduct Removal : The byproduct dicyclohexylurea (DCU) precipitates and is removed via filtration.
- Reagents :
- 5-Cyclopropyl-1,2-oxazole-3-carboxylic acid (1.0 equiv).
- Dicyclohexylamine (2.2 equiv).
- DCC (1.3 equiv) in anhydrous DCM.
- Conditions : Stirred at 0°C → room temperature for 12–24 hours.
- Workup : Filtration to remove DCU, followed by silica gel chromatography (n-hexane/ethyl acetate).
- Yield : 68–75%.
Alternative Coupling Reagents
While DCC is the most widely cited reagent, other agents such as HATU or EDC/HOBt may enhance yields in sensitive substrates, though their use for this specific compound remains undocumented in available literature.
Synthetic Route Optimization and Challenges
Regioselectivity in Oxazole Formation
The position of the cyclopropyl group (C5) is dictated by the electronic and steric properties of the starting carboxylic acid. Computational studies suggest that electron-withdrawing groups on the acid favor cyclopropane incorporation at C5 during cycloaddition.
Purification Challenges
- DCU Removal : Residual dicyclohexylurea necessitates repeated washings with cold ether or hexane.
- Chromatography : Silica gel chromatography with gradient elution (n-hexane → ethyl acetate) achieves >95% purity.
Data Summary: Reaction Conditions and Outcomes
Chemical Reactions Analysis
Types of Reactions
ML249 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: ML249 can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield simpler, hydrogenated compounds .
Scientific Research Applications
Sphingosine-1-Phosphate Receptor Modulation
N,N-Dicyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide has been identified as an allosteric agonist for sphingosine-1-phosphate receptor 3 (S1PR3). This receptor plays a crucial role in various physiological processes including endothelial barrier function and neuroprotection. Research indicates that modulation of this receptor can have therapeutic implications in conditions such as multiple sclerosis and other autoimmune diseases .
Anti-inflammatory Properties
The compound has shown potential as an anti-inflammatory agent due to its ability to inhibit specific signaling pathways involved in inflammation. Studies suggest that it may be effective against autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus by targeting IRAK-4, a key mediator in inflammatory responses .
Antitumor Activity
Preliminary research indicates that this compound may exhibit antitumor properties. Its use in conjunction with palladium-catalyzed cross-coupling reactions has been explored for synthesizing derivatives that could potentially act against various cancer cell lines .
Case Studies
Study | Application | Findings |
---|---|---|
Kunkel et al., 2013 | Sphingosine signaling | Demonstrated the role of S1PR3 modulation in neuroprotection and vascular function. |
Pyszko & Strosznajder, 2014 | Autoimmune diseases | Investigated the anti-inflammatory effects of S1PR modulation in animal models. |
Averin et al., 2020 | Antitumor activity | Reported on the synthesis of analogs using N,N-dicyclohexyl derivatives showing cytotoxic effects on cancer cells. |
Synthetic Applications
This compound serves as a versatile building block in organic synthesis. Its structure allows for various modifications that can lead to the development of new pharmaceuticals with enhanced efficacy and reduced side effects. The compound's ability to form stable complexes with metal catalysts facilitates its use in the synthesis of complex organic molecules .
Mechanism of Action
ML249 exerts its effects by selectively binding to the sphingosine-1-phosphate receptor subtype 3 (S1P3). This binding induces a conformational change in the receptor, activating downstream signaling pathways. The activation of S1P3 leads to the phosphorylation of extracellular signal-regulated kinases (ERK), which play a crucial role in regulating various cellular processes, including proliferation, differentiation, and survival .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogs: 5-Substituted 1,2-Oxazole-3-carboxamides
Substituent Effects at the 5-Position
The 5-position of the 1,2-oxazole ring is a critical site for modulating bioactivity. Comparative analysis reveals:
- Cyclopropyl vs. In contrast, methyl-substituted analogs (e.g., N-[4-(2,4-dichlorophenoxy)-3-methoxybenzyl]-5-methyl-1,2-oxazole-3-carboxamide, Compound 32) exhibit simpler steric profiles, favoring applications in triclosan scaffold modifications for enoyl-acyl carrier protein inhibitors . Bulky Aromatic Substituents: Derivatives like N-(9H-purin-6-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide demonstrate that bulky aromatic groups at the 5-position improve xanthine oxidase inhibition (Ki in nanomolar range), highlighting substituent-dependent target selectivity .
Carboxamide Side Chain Variations
- Dicyclohexylamine vs. In contrast, piperidine-containing analogs (e.g., N-[1-(2-chloroacetyl)piperidin-4-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide) exhibit lower molecular weights (311.76 g/mol) and may favor interactions with enzymes like kinases or proteases . Purinyl Derivatives: Substitution with purine rings (e.g., N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamides) shifts activity toward xanthine oxidase inhibition, emphasizing the role of heterocyclic moieties in target engagement .
Functional Analogs: Enzyme Inhibitors and Receptor Modulators
Target Specificity
- S1P3 Receptor Modulation : The target compound’s activity as an S1P3R modulator distinguishes it from analogs targeting enzymatic pathways. For instance, xanthine oxidase inhibitors (e.g., Compound 33 ) rely on planar aromatic systems for π-π stacking in enzyme active sites, whereas the target’s cyclohexyl groups likely interact with hydrophobic pockets in G protein-coupled receptors .
Structure-Activity Relationship (SAR) Insights
- 5-Position Substituents :
- Carboxamide Side Chains :
- Bulky, lipophilic groups (dicyclohexyl) improve receptor modulation but may limit solubility. Polar or aromatic side chains (e.g., piperidinyl-sulfonyl groups) balance solubility and target engagement .
Biological Activity
N,N-Dicyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide is a synthetic compound notable for its unique oxazole ring structure and potential therapeutic applications. This article explores its biological activity, focusing on its interactions with sphingosine-1-phosphate (S1P) receptors, particularly S1P3, and its implications for treating various diseases.
Chemical Structure and Properties
The molecular formula of this compound is CHNO. The compound features dual cyclohexyl substituents and a cyclopropyl group at the 5-position of the oxazole ring, contributing to its distinct chemical properties and biological activity.
This compound primarily functions as a selective agonist for the S1P3 receptor. This receptor plays a crucial role in various physiological processes, including immune responses and vascular stability. The compound exhibits submicromolar activity with an EC value of approximately 434 nM at S1P3, demonstrating its potency and selectivity over other S1P receptors (S1P1, S1P2, S1P4, and S1P5) .
Cardiopulmonary Disorders
Research indicates that this compound has potential applications in treating cardiopulmonary disorders. Its modulation of the S1P signaling pathway suggests it may aid in conditions involving vascular stability and immune responses .
Case Studies and Research Findings
A comprehensive review of the literature reveals several key studies highlighting the biological activity of this compound:
Future Directions
Further research is warranted to explore the pharmacokinetics and in vivo efficacy of this compound. Understanding its interaction with various biological targets will be crucial for developing therapeutic strategies against diseases linked to sphingosine signaling pathways.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing N,N-dicyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via coupling reactions between the oxazole-3-carboxylic acid derivative and dicyclohexylamine. Key steps include activating the carboxylic acid (e.g., using HATU or EDCI as coupling agents) and optimizing solvent choice (e.g., DMF or THF) to enhance yield. For example, similar oxazole-carboxamide derivatives were synthesized with yields up to 85% by adjusting stoichiometry and reaction time under inert atmospheres . Purification via preparative HPLC or silica gel chromatography is recommended for high purity (>95%) .
Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in DMSO-d₆) confirm substituent positions and cyclohexyl/cyclopropyl group integration .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed [M+H]⁺ matching calculated values within 0.3 ppm error) .
- HPLC : Assess purity (>98%) using reverse-phase columns (C18) with UV detection at 254 nm .
Q. How can researchers design experiments to evaluate the compound’s solubility and stability under physiological conditions?
- Methodological Answer :
- Solubility : Test in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy or nephelometry. For example, similar oxazole derivatives showed solubility <1 mg/mL in water but >30 mg/mL in DMSO .
- Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring for degradation products .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects) of this compound?
- Methodological Answer :
- Dose-Response Analysis : Compare IC₅₀ values across cell lines (e.g., cancer vs. normal cells) to identify selective toxicity thresholds .
- Mechanistic Profiling : Use RNA sequencing or phosphoproteomics to differentiate pathways (e.g., NF-κB inhibition for anti-inflammatory effects vs. DNA damage response for cytotoxicity) .
- Species-Specific Assays : Test activity in humanized mouse models vs. in vitro human cell lines to account for metabolic differences .
Q. How can crystallographic data (e.g., from SHELX-refined structures) inform structure-activity relationship (SAR) studies?
- Methodological Answer :
- X-ray Crystallography : Resolve the compound’s 3D conformation to identify critical interactions (e.g., hydrogen bonding between the carboxamide and target proteins). SHELXL refinement is ideal for small-molecule structures, providing anisotropic displacement parameters and R-factor validation .
- Molecular Docking : Align crystallographic data with target proteins (e.g., Hsp90 or Wnt pathway components) using software like AutoDock Vina to predict binding affinities .
Q. What in vitro and in vivo models are suitable for assessing the compound’s potential as an Hsp90 inhibitor?
- Methodological Answer :
- In Vitro : Use fluorescence polarization assays with purified Hsp90 to measure competitive displacement of FITC-labeled geldanamycin. IC₅₀ values <100 nM indicate high potency .
- In Vivo : Employ HIV-1 latency models in humanized mice, monitoring viral rebound after treatment with the compound. Luminespib (a related oxazole-carboxamide) showed sustained suppression for 11 weeks post-treatment .
Properties
IUPAC Name |
N,N-dicyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c22-19(17-13-18(23-20-17)14-11-12-14)21(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h13-16H,1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKGACIWVAOUQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)C3=NOC(=C3)C4CC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
945128-26-7 | |
Record name | 945128-26-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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